molecular formula C12H20F2N2O B1481317 3-(1,1-Difluoroethyl)-1-prolylpiperidine CAS No. 2097951-34-1

3-(1,1-Difluoroethyl)-1-prolylpiperidine

Cat. No.: B1481317
CAS No.: 2097951-34-1
M. Wt: 246.3 g/mol
InChI Key: BUSWBQYNBILFSU-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-prolylpiperidine is a fluorinated piperidine derivative characterized by a proline moiety and a 1,1-difluoroethyl substituent.

Properties

IUPAC Name

[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-3-7-16(8-9)11(17)10-5-2-6-15-10/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSWBQYNBILFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2CCCN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated piperidine, reacts with a difluoroethylating agent like 1,1-difluoroethyl chloride under basic conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids .

Industrial Production Methods

Industrial production of 3-(1,1-Difluoroethyl)-1-prolylpiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-prolylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-prolylpiperidine involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Fluorinated Substituents

The following table summarizes key structural and functional differences between 3-(1,1-Difluoroethyl)-1-prolylpiperidine and related compounds:

Compound Name Fluorine Substituent(s) Molecular Weight (g/mol) Binding Affinity (kcal/mol) Synthesis Yield Key Features
This compound 1,1-Difluoroethyl ~300 (estimated) N/A N/A Proline backbone, difluoroethyl group enhances hydrophobicity and metabolic stability
(3S,4S,5R)-3-(4-Amino-3-bromo-5-fluorobenzyl)-5-[3-(1,1-difluoroethyl)benzyl]amino tetrahydro-2H-thiopyran-4-ol 1,1-dioxide 1,1-Difluoroethyl, aromatic F ~550 -7.5 ± 0.0 N/A Binds to protein 3VF3 via interactions with Tyr123, Asp189, and His41; difluoroethyl stabilizes hydrophobic pocket interactions
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c) Aromatic F ~285 N/A 76% Suzuki coupling product; fluorine enhances π-π stacking in aromatic systems
1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline (HR210753) Difluoromethyl ~350 N/A N/A Pyrimidine-proline hybrid; difluoromethyl group improves bioavailability
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol Single F on propanol chain ~189 N/A N/A Fluorine increases polarity and hydrogen-bonding capacity

Key Comparative Findings

Fluorination Patterns and Electronic Effects
  • 1,1-Difluoroethyl vs. Trifluoromethyl/ Difluoromethyl : The 1,1-difluoroethyl group in the target compound provides moderate electronegativity and steric bulk compared to trifluoromethyl (stronger electron-withdrawing) or single fluorine substituents. This balance enhances hydrophobic interactions without excessively polarizing the molecule, as seen in HR210753’s difluoromethyl-pyrimidine scaffold .
  • Aromatic Fluorine : In compound 3c, aromatic fluorine improves binding via π-π stacking and reduces metabolic oxidation, a strategy also applicable to the target compound’s benzyl-like substituents .
Binding Interactions
  • The structurally related inhibitor in binds to protein 3VF3 with a high affinity (-7.5 kcal/mol), where the difluoroethyl group contributes to hydrophobic contacts with the protein’s active site . This suggests that this compound may exhibit similar targeting efficiency in analogous systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Difluoroethyl)-1-prolylpiperidine
Reactant of Route 2
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3-(1,1-Difluoroethyl)-1-prolylpiperidine

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